

# Onalespib effects on EGFR and AKT signaling pathways

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An In-depth Technical Guide to the Effects of **Onalespib** on EGFR and AKT Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Onalespib (AT13387) is a potent, second-generation, non-ansamycin small-molecule inhibitor of Heat Shock Protein 90 (HSP90). As a molecular chaperone, HSP90 is critical for the conformational maturation, stability, and function of a multitude of oncogenic "client" proteins that drive cancer cell proliferation, survival, and resistance to therapy. Among its key clientele are the pivotal signaling proteins Epidermal Growth Factor Receptor (EGFR) and Protein Kinase B (AKT). By inhibiting HSP90, Onalespib triggers the ubiquitin-proteasome pathway-mediated degradation of these client proteins, leading to the simultaneous blockade of their respective signaling cascades. This guide provides a detailed technical overview of the mechanism of action of Onalespib, with a specific focus on its downstream effects on the EGFR and AKT signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

# **Onalespib: Mechanism of Action**

**Onalespib** exerts its activity by binding to the ATP-binding pocket located in the N-terminal domain of HSP90. This competitive inhibition prevents ATP from binding and blocks the chaperone's ATPase activity, which is essential for its function.[1][2] The inhibition of the HSP90



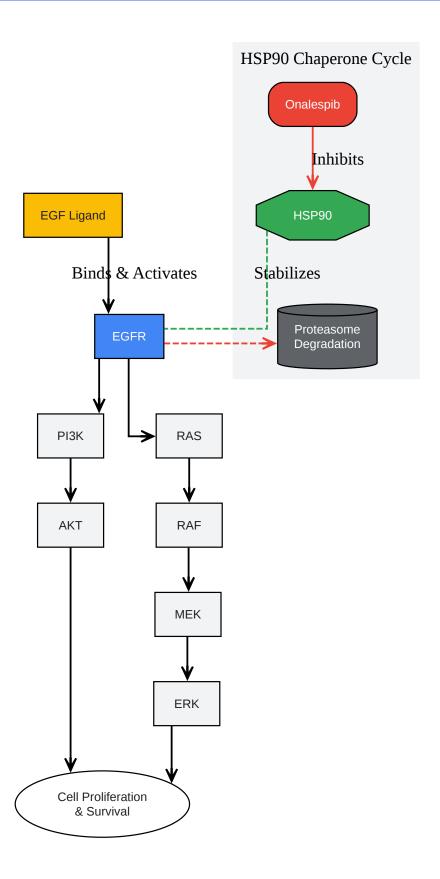
chaperone cycle leaves client proteins in an unstable, unfolded state. This state is recognized by the cell's quality control machinery, leading to the polyubiquitination of the client proteins and their subsequent degradation by the proteasome.[3][4] Consequently, **Onalespib** treatment results in the depletion of multiple oncogenic drivers, making it an attractive therapeutic strategy for cancers dependent on these pathways.[4][5]

## **Effects on the EGFR Signaling Pathway**

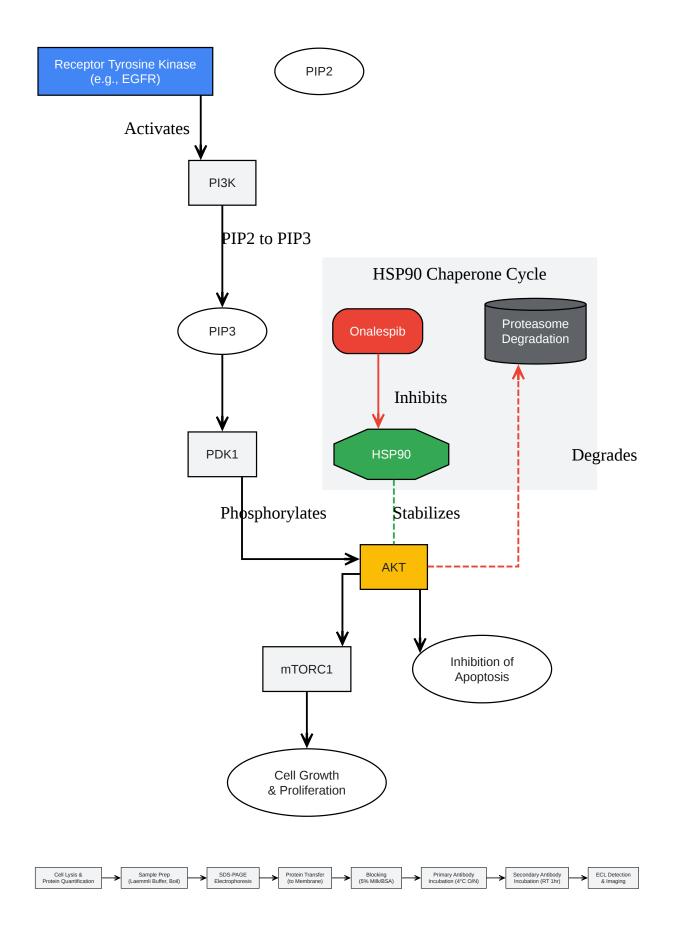
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signals crucial for cell growth, proliferation, and survival.[6][7] Both wild-type and mutated forms of EGFR are established client proteins of HSP90, relying on the chaperone for their proper folding and stability.[8][9][10]

Onalespib-mediated inhibition of HSP90 leads to the destabilization and subsequent degradation of EGFR.[5][6][11][12] This results in a marked decrease in the total cellular levels of both the EGFR protein and its phosphorylated, active form (p-EGFR).[7][11][12] The depletion of EGFR effectively shuts down its downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to reduced cell proliferation and survival.[5][7][12] Studies have shown that Onalespib can overcome resistance to EGFR tyrosine kinase inhibitors (TKIs) that arises from secondary mutations like T790M or EGFR amplification, as it targets the EGFR protein for degradation regardless of its mutational status. [8][13][14]











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